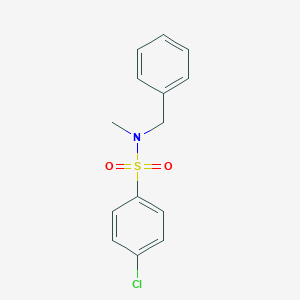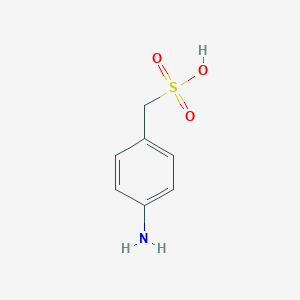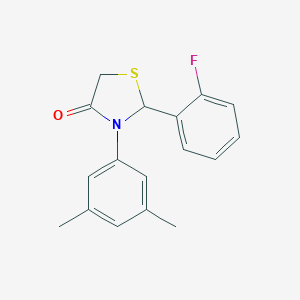![molecular formula C20H21N5O3S2 B261593 ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B261593.png)
ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound that has been synthesized for its potential scientific research applications.
Mecanismo De Acción
The mechanism of action of ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Biochemical and physiological effects:
Studies have shown that ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can induce cell death in certain types of cancer cells. It has also been shown to reduce inflammation and oxidative stress in the brain, which may have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is that it has shown promising results in inhibiting cancer cell growth and proliferation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in future experiments.
Direcciones Futuras
There are several future directions for research on ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One direction is to further investigate its mechanism of action in order to optimize its use in cancer treatment and neurodegenerative disease treatment. Another direction is to study its potential use in combination with other drugs to enhance its effectiveness. Additionally, further research could explore its potential use in other disease areas.
Métodos De Síntesis
The synthesis of ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves a multi-step process. The first step is the reaction of 5-(methylsulfanyl)-1H-tetrazole with 4-chlorobenzoyl chloride to form 4-(5-(methylsulfanyl)-1H-tetrazol-1-yl)benzoic acid. This acid is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid to form ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has potential scientific research applications in the field of drug discovery. It has been shown to have activity against certain types of cancer cells, making it a potential candidate for cancer treatment. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
Propiedades
Nombre del producto |
ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
|---|---|
Fórmula molecular |
C20H21N5O3S2 |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
ethyl 2-[[4-(5-methylsulfanyltetrazol-1-yl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H21N5O3S2/c1-3-28-19(27)16-14-6-4-5-7-15(14)30-18(16)21-17(26)12-8-10-13(11-9-12)25-20(29-2)22-23-24-25/h8-11H,3-7H2,1-2H3,(H,21,26) |
Clave InChI |
VTULZQUGHCZXKA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)N4C(=NN=N4)SC |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)N4C(=NN=N4)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B261515.png)
![2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B261516.png)

![1-Methyl-2-[(E)-4-(dimethylamino)styryl]pyridinium](/img/structure/B261520.png)


![2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole](/img/structure/B261539.png)
![3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol](/img/structure/B261542.png)
![5-[(3-Methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B261543.png)
![4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid](/img/structure/B261545.png)

